molecular formula C12H9ClN2O3 B13867249 3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine

3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine

Cat. No.: B13867249
M. Wt: 264.66 g/mol
InChI Key: VUORZOKZMUHJAB-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a 2-chloro-4-nitrophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine typically involves the reaction of 2-chloro-4-nitrophenol with 2-methylpyridine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-Amino-4-nitrophenoxy)-2-methylpyridine.

Scientific Research Applications

3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine exerts its effects involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid: This compound shares a similar nitrophenoxy group but differs in the core structure.

    14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide: Another compound with a similar nitrophenoxy group but with a different overall structure.

Uniqueness

3-(2-Chloro-4-nitrophenoxy)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

3-(2-chloro-4-nitrophenoxy)-2-methylpyridine

InChI

InChI=1S/C12H9ClN2O3/c1-8-11(3-2-6-14-8)18-12-5-4-9(15(16)17)7-10(12)13/h2-7H,1H3

InChI Key

VUORZOKZMUHJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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